molecular formula C10H13Cl2N3O2 B13516161 2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride

2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride

Cat. No.: B13516161
M. Wt: 278.13 g/mol
InChI Key: LVHFIYMVVFMCAB-UHFFFAOYSA-N
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Description

2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride is a critical research compound, recognized as a key intermediate in the synthesis of Tryptophan 2,3-dioxygenase (TDO2) inhibitors and is structurally related to potent Janus Kinase 2 (JAK2) inhibitors. Its primary research value lies in the field of oncology, particularly in the study of myeloproliferative neoplasms and other hematological malignancies where the JAK-STAT signaling pathway is dysregulated. The compound serves as a core scaffold for the development of ATP-competitive inhibitors that target the JH1 domain of JAK2, a mechanism crucial for modulating cytokine-mediated signal transduction. This targeted inhibition is foundational for investigating cell proliferation, apoptosis, and immune responses in preclinical models. Research utilizing this compound has been instrumental in advancing the understanding of JAK2-driven pathologies and continues to support the discovery of novel therapeutic agents. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C10H11N3O2.2ClH/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);2*1H

InChI Key

LVHFIYMVVFMCAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Bromination of 1H-pyrrolo[2,3-b]pyridine:
    Bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature, yielding 3-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Protection of Functional Groups:
    The nitrogen atom in the pyrrole ring may be protected with tert-butoxycarbonyl (Boc) or tert-butyl groups to facilitate subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The core intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid or other boronic acids to introduce aromatic substituents at the 5-position.

Reaction Conditions:

Parameter Details
Catalyst Pd(dppf)Cl₂ or Pd2(dba)₃
Ligand XPhos or similar phosphines
Base Potassium carbonate (K₂CO₃) or sodium tert-butoxide
Solvent Dioxane/water mixture or DMF
Temperature 80°C to reflux (~100°C)
Duration 1–16 hours

This step is crucial for diversifying the pyrrolo[2,3-b]pyridine core with various aryl groups, which are essential for biological activity.

Functionalization of the Pyrrolo[2,3-b]pyridine Ring

Post-coupling, selective halogenation at the 3-position is performed using NBS, followed by sulfonylation with tosyl chloride to improve solubility and facilitate further modifications.

Example Procedure:

  • Bromination:
    Using NBS in chloroform at 0°C to room temperature for 10–60 minutes.

  • Tosylation:
    Treatment with tosyl chloride in the presence of aqueous NaOH in dichloromethane at 0°C to room temperature for 1–12 hours.

Introduction of the Propanoic Acid Side Chain

The amino acid side chain is typically introduced via amide bond formation or nucleophilic substitution on activated intermediates.

Approach:

  • Activation of the carboxylic acid:
    Using reagents like carbodiimides (e.g., EDC or DCC) to form active esters.

  • Coupling with amino precursors:
    The amino group of the pyrrolo[2,3-b]pyridine derivative reacts with protected amino acids or their derivatives, such as tert-butyl or Fmoc-protected amino acids, to form the desired amino acid linkage.

  • Deprotection:
    Removing protecting groups under acidic or basic conditions to yield the free amino acid.

Final Formation of the Dihydrochloride Salt

The free amino acid is then converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or water), ensuring high purity and stability.

Summary of Key Reaction Data

Step Reagents & Conditions Purpose Reference
Bromination NBS, dichloromethane, 0°C to RT Regioselective bromination at 3-position
Suzuki coupling Pd(dppf)Cl₂, K₂CO₃, dioxane/water, 80°C Aromatic substitution at 5-position
Tosylation Tosyl chloride, NaOH, DCM, 0°C–RT Functional group activation
Side chain attachment EDC/DCC, protected amino acids Formation of amino acid linkage General peptide coupling methods
Salt formation HCl in methanol/water Dihydrochloride salt preparation Standard acid-base chemistry

Research Findings and Data Tables

Reaction Step Reagents Temperature Time Yield Notes
Bromination NBS 0°C–RT 10–60 min ~68% Selective at 3-position
Suzuki coupling Pd(dppf)Cl₂, K₂CO₃ 80°C 1–16 h 69–91% Diversifies aromatic groups
Tosylation Tosyl chloride, NaOH 0°C–RT 1–12 h ~50% Facilitates further modifications
Side chain coupling EDC, protected amino acids RT 2–4 h Variable Critical for amino acid incorporation

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between the target compound and its structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System CAS Number
2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride C10H13Cl2N3O2 278.14 Pyrrolo[2,3-b]pyridine + dihydrochloride 7303-50-6
2-Amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride C10H13Cl2N3O2 278.14 Pyrrolo[3,2-b]pyridine isomer 1803560-72-6
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid hydrochloride C8H9Cl3N2O2 271.50 2,6-Dichloropyridine 2416236-36-5
3-Amino-5-bromopyridine-4-carboxylic acid C6H5BrN2O2 217.02 Bromopyridine EN300-27738645
3-Amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride C9H9F3NO2·HCl 241.63 Trifluoromethylbenzoate EN300-27735374

Key Differences and Implications

(a) Ring System Variations
  • Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,2-b]pyridine: The main compound and its isomer (CAS 1803560-72-6 ) differ in the nitrogen positioning within the fused pyrrolopyridine ring. This subtle difference can influence receptor binding or enzymatic incorporation efficiency.
  • Dichloropyridine vs. Pyrrolopyridine : The dichloropyridine variant (CAS 2416236-36-5 ) replaces the fused pyrrolopyridine with a chlorinated pyridine ring. The electron-withdrawing Cl groups increase lipophilicity, likely altering membrane permeability and metabolic stability compared to the nitrogen-rich pyrrolopyridine system.

(b) Substituent Effects
  • Bromo and Trifluoromethyl Groups : The bromopyridine (EN300-27738645 ) and trifluoromethylbenzoate (EN300-27735374 ) derivatives exhibit distinct electronic profiles. Bromine enhances halogen bonding, while the trifluoromethyl group improves metabolic resistance and bioavailability, making these compounds suitable for medicinal chemistry applications.
(c) Physicochemical Properties
  • Solubility : The dihydrochloride form of the main compound improves aqueous solubility compared to its free acid (C10H11N3O2) . In contrast, the dichloropyridine analog (C8H9Cl3N2O2) may exhibit lower solubility due to higher Cl content .
  • Stability : The trifluoromethylbenzoate derivative’s stability under physiological conditions is likely superior due to the robust C-F bonds .

Biological Activity

2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride (CAS: 2613384-10-2) is a compound of significant interest due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological properties. The dihydrochloride form enhances its solubility and stability in biological systems.

Biological Activity

1. Kinase Inhibition

Research indicates that compounds with a similar structure to 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride exhibit inhibitory effects on various kinases. Notably, it has been identified as an inhibitor of SGK-1 kinase, which plays a crucial role in cellular signaling pathways related to growth and survival .

Table 1: Inhibitory Activity Against Kinases

Compound NameTarget KinaseIC50 (µM)Reference
2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochlorideSGK-1Not specified
Compound ACDK20.36
Compound BCDK91.8

2. Antiproliferative Effects

In vitro studies have demonstrated that related pyrrolo[2,3-b]pyridine compounds can inhibit cellular proliferation in various human tumor cell lines. For instance, compounds exhibiting similar structural motifs have shown significant antiproliferative activity against HeLa and HCT116 cells .

Table 2: Antiproliferative Activity in Cell Lines

Compound NameCell LineIC50 (µM)Reference
2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochlorideHeLaNot specified
Compound CA375Not specified

The biological activity of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride is primarily mediated through its interaction with specific kinases involved in cell signaling pathways. By inhibiting SGK-1 activity, the compound may affect downstream signaling processes that regulate cell growth and survival.

Case Studies

A study highlighted the efficacy of similar pyrrolopyridine derivatives in reducing inflammation and cellular proliferation in preclinical models. These findings suggest a potential application for 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride in treating conditions associated with abnormal cell growth and inflammation.

Q & A

Q. Key Considerations :

  • Optimize pH and temperature to minimize side reactions (e.g., oxidation of the pyrrolo-pyridine ring) .
  • Use HPLC (>95% purity) and NMR (¹H/¹³C) to confirm structural integrity .

Basic: How is the compound characterized for purity and structural confirmation?

Answer:
A combination of analytical methods is employed:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 3.2–3.5 ppm (CH₂ groups) and δ 7.5–8.5 ppm (aromatic protons of pyrrolo-pyridine) confirm the structure .
    • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak (e.g., m/z 240.08 for [M+H]⁺) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3%) .

Advanced: How can computational methods optimize reaction conditions for large-scale synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path simulations are used to:

Predict Transition States : Identify energy barriers for key steps (e.g., Schiff base formation) to optimize temperature and solvent polarity .

Solvent Screening : COSMO-RS models evaluate solvent effects on yield (e.g., DMF vs. ethanol) .

Machine Learning : Train models on existing reaction datasets to predict optimal molar ratios and catalyst loadings .

Case Study : A 20% yield improvement was achieved by switching from THF to DMF, as predicted by computational solvent affinity analysis .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from variability in assay conditions or compound stability. A systematic approach includes:

Dose-Response Reproducibility : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) using standardized protocols .

Stability Profiling :

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Light/Temperature Sensitivity : Store samples under varied conditions and assess potency loss over time .

Meta-Analysis : Compare data across published studies, adjusting for variables like cell line passage number or serum concentration .

Example : Discrepancies in IC₅₀ values for kinase inhibition were traced to Mg²⁺ concentration differences in assay buffers .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : As a building block for small-molecule inhibitors targeting kinases or GPCRs due to its rigid pyrrolo-pyridine core .
  • Biochemical Probes : Fluorescent labeling (via carboxylic acid modification) for tracking protein interactions .
  • Peptide Mimetics : Incorporate into peptide sequences to enhance binding affinity or metabolic stability .

Advanced: How does the compound’s stereochemistry impact its biological activity?

Answer:
The (S)-enantiomer typically exhibits higher target affinity due to optimized spatial interactions. Methodologies to assess this include:

Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column and hexane/isopropanol mobile phase .

Docking Simulations : Compare binding poses of (R)- and (S)-forms with target proteins (e.g., using AutoDock Vina) .

Pharmacological Assays : Test enantiomers in vitro (e.g., cAMP accumulation for GPCR activity) .

Data : The (S)-enantiomer showed 10-fold higher potency than the (R)-form in a serotonin receptor binding assay .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Excipient Screening : Add stabilizers like trehalose (5% w/v) to aqueous formulations .
  • Periodic QC : Monitor purity every 6 months via HPLC; discard if degradation exceeds 5% .

Basic: How is the compound’s solubility profile determined?

Answer:

  • Shake-Flask Method : Dissolve the compound in buffers (pH 1–7.4) and measure concentration via UV-Vis spectroscopy (λ = 280 nm) .
  • Co-Solvent Studies : Test solubility in DMSO, ethanol, and PEG-400 for formulation screening .

Q. Typical Data :

SolventSolubility (mg/mL)
Water (pH 7)1.2
DMSO45.8
Ethanol8.9

Advanced: What are best practices for scaling up synthesis without compromising yield?

Answer:

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and adjust reagent addition rates .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring speed) via response surface methodology .
  • Green Chemistry : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .

Case Study : Scaling from 1 g to 1 kg batch increased yield from 65% to 78% using PAT-guided temperature control .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced protein stabilization via Western blot .
  • Click Chemistry : Attach an alkyne tag to the compound for pull-down assays and MS-based target identification .
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines .

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